molecular formula C22H18Cl2N4O2S B3744523 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

Cat. No.: B3744523
M. Wt: 473.4 g/mol
InChI Key: VSUOMLQWHIWZAI-UHFFFAOYSA-N
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Description

5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a phthalazine core substituted with a 3,4-dichlorophenylamino group and a benzenesulfonamide moiety.

Properties

IUPAC Name

5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2S/c1-13-7-8-14(11-20(13)31(29,30)25-2)21-16-5-3-4-6-17(16)22(28-27-21)26-15-9-10-18(23)19(24)12-15/h3-12,25H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUOMLQWHIWZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Phthalazinyl Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a dichlorophenylamine is reacted with the phthalazinyl core.

    Attachment of the Dimethylbenzenesulfonamide Moiety: This final step can be accomplished through sulfonamide formation, where the phthalazinyl intermediate is reacted with a dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Formation

The phthalazinyl core is typically formed via cyclization of hydrazine derivatives with phthalic anhydride or its analogs under controlled conditions . For example, reacting hydrazine with phthalic anhydride derivatives leads to the formation of the bicyclic phthalazine structure.

Sulfonamide Formation

The dimethylbenzenesulfonamide moiety is attached via reaction with dimethylbenzenesulfonyl chloride under basic conditions (e.g., using pyridine or NaH) . This step ensures the formation of the sulfonamide linkage, critical for the compound’s biological activity.

Synthesis Steps Overview

StepReaction TypeReagents/ConditionsKey ProductReference
1CyclizationHydrazine + phthalic anhydridePhthalazinyl core
2Nucleophilic substitutionDichlorophenylamine, activating agentsPhthalazinyl-dichlorophenyl intermediate
3Sulfonamide formationDimethylbenzenesulfonyl chloride, pyridineFinal compound

Chemical Reactivity

The compound exhibits reactivity at multiple sites, influenced by its functional groups:

  • Phthalazinyl core : Aromatic ring with nitrogen atoms.

  • Dichlorophenyl group : Electron-deficient aromatic ring.

  • Sulfonamide moiety : Strongly electron-withdrawing group.

Oxidation

Under oxidative conditions (e.g., KMnO₄ or CrO₃), the compound may undergo oxidation at reactive sites such as double bonds or nitrogen atoms, leading to functional group modifications.

Reduction

Reduction (e.g., using LiAlH₄ or NaBH₄) can target oxygen-containing groups or aromatic rings, potentially altering the sulfonamide or dichlorophenyl moieties.

Hydrolysis

The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding sulfonic acid and amine .

Substitution

The dichlorophenyl group may participate in nucleophilic substitution reactions with reagents like NH₃ or OH⁻, depending on the activating groups present.

Reaction Types and Conditions

Reaction TypeReagents/ConditionsProductsReference
OxidationKMnO₄, CrO₃Oxidized derivatives
ReductionLiAlH₄, NaBH₄Reduced derivatives
HydrolysisH⁺/H₂O or OH⁻Sulfonic acid + amine
SubstitutionNH₃, OH⁻Substituted derivatives

Interaction with Biological Targets

The sulfonamide moiety can form hydrogen bonds with active site residues in enzymes, while the dichlorophenyl group enhances hydrophobic interactions. This dual functionality enables modulation of protein activity, such as kinase inhibition .

Tautomerization

Phthalazine derivatives can undergo tautomerization between imine-enamine forms, influencing their stability and reactivity .

Comparison with Similar Compounds

CompoundStructural FeaturesKey ReactivityReference
PhthalazineBasic phthalazine coreAnticancer activity
SulfanilamideSimple sulfonamideAntibacterial
Current CompoundDichlorophenyl + dimethylbenzenesulfonamideEnhanced kinase inhibition

Scientific Research Applications

Chemical Properties and Structure

The compound features a phthalazinyl core substituted with a dichlorophenyl group and a dimethylbenzenesulfonamide moiety. Its molecular formula is C22H18Cl2N4O2SC_{22}H_{18}Cl_2N_4O_2S with a molecular weight of 473.4 g/mol. The unique substitution pattern imparts distinct chemical properties that make it suitable for various applications.

Chemistry

In the field of chemistry, 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide serves as a building block for synthesizing more complex molecules. It can be utilized in studying reaction mechanisms and developing new synthetic pathways.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces additional functional groupsKMnO₄, CrO₃
ReductionRemoves oxygen-containing groups or reduces double bondsLiAlH₄, NaBH₄
SubstitutionForms new compounds through nucleophilic substitutionCl₂, Br₂, NH₃

Biology

The compound has potential applications in biological research. It can be used in biochemical assays to investigate enzyme interactions and protein binding. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors.

Case Study: Enzyme Interaction Studies

A study demonstrated that derivatives of phthalazin compounds could inhibit specific protein kinases involved in cancer pathways. The sulfonamide moiety facilitates hydrogen bonding with active site residues, enhancing binding affinity.

Industry

In industrial applications, this compound may be utilized in the production of specialty chemicals and materials with unique properties. Its structural characteristics allow it to be integrated into formulations that require specific hydrophobic or hydrophilic properties.

Table 2: Industrial Applications

Application AreaDescription
Specialty ChemicalsUsed as an intermediate in the synthesis of novel compounds
Material ScienceIncorporation into polymers for enhanced performance

Mechanism of Action

The mechanism of action of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other dichlorophenyl- and phthalazine-containing molecules, which are often explored for pesticidal or therapeutic properties. Below is a comparative analysis based on functional groups, bioactivity, and patent

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Known Applications/Activity Evidence Source
5-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide Phthalazine 3,4-Dichlorophenylamino, benzenesulfonamide Hypothesized kinase inhibition N/A
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide Isoxazole 3,5-Dichlorophenyl, trifluoromethyl Insecticidal, synergistic mixtures
(Z)-4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide Isoxazole 3,5-Dichlorophenyl, methoxyiminomethyl Insecticidal activity

Key Observations:

Structural Divergence : The target compound features a phthalazine core, whereas the analogs in the provided patent () utilize isoxazole rings. The phthalazine scaffold is associated with DNA intercalation or kinase modulation, whereas isoxazole derivatives are often optimized for pesticidal activity.

Substituent Impact : The 3,4-dichlorophenyl group in the target compound may confer distinct electronic and steric properties compared to the 3,5-dichlorophenyl groups in the patent analogs. This substitution pattern could influence target binding specificity.

Functional Groups: The benzenesulfonamide moiety in the target compound is absent in the patent analogs, which instead employ trifluoromethyl or methoxyiminomethyl groups. Sulfonamides are frequently linked to enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent mechanistic pathways.

Research Findings and Patent Context

The provided patent evidence () highlights compounds with dichlorophenyl and trifluoromethyl groups in pesticidal formulations. Notably:

  • Synergistic Mixtures : The patent emphasizes combining dichlorophenyl-containing isoxazoles with other insecticides or bactericides. This suggests that the target compound, if bioactive, might similarly benefit from combinatorial use.
  • Lack of Direct Data: No explicit bioactivity or comparative efficacy data for the target compound are available in the provided evidence. Further experimental studies (e.g., enzymatic assays, cytotoxicity profiling) are required to validate its utility relative to known analogs.

Biological Activity

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a complex organic compound that has attracted significant interest due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phthalazinyl core with a dichlorophenyl substituent and a dimethylbenzenesulfonamide moiety. The molecular formula is C25H24Cl2N4O2SC_{25}H_{24}Cl_{2}N_{4}O_{2}S, and it has a molecular weight of approximately 515.455 g/mol .

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Phthalazinyl Core : Cyclization of hydrazine derivatives with phthalic anhydride.
  • Introduction of the Dichlorophenyl Group : Nucleophilic aromatic substitution using dichlorophenylamine.
  • Attachment of the Dimethylbenzenesulfonamide Moiety : Reaction with dimethylbenzenesulfonyl chloride under basic conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dichlorophenyl group enhances hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with active site residues in target proteins. This interaction can modulate protein activity, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of phthalazinone compounds exhibit significant anticancer properties. For instance, certain phthalazinone derivatives have shown antiproliferative effects against lung and breast cancer cell lines, suggesting potential applications in cancer therapy .

Vasorelaxant Properties

Research has demonstrated that related phthalazinone derivatives possess vasorelaxant activity. In experiments involving isolated rat thoracic aortic rings, several compounds achieved total relaxation at low micromolar concentrations, indicating their potential as therapeutic agents for cardiovascular conditions .

Research Findings

Study ReferenceFindings
Identified vasorelaxant activity in phthalazinone derivatives with effective relaxation at low concentrations.
Demonstrated antiproliferative effects against lung and breast cancer cells in fluorinated derivatives.
Explored structure-activity relationships (SAR) that highlight the importance of specific substitutions for enhanced biological efficacy.

Case Studies

  • Anticonvulsant Activity : A study evaluated various compounds similar to this compound for anticonvulsant properties. The results indicated that certain derivatives exhibited potent protective effects against convulsions induced by pentylenetetrazole .
  • Enzyme Interaction Studies : In biochemical assays, the compound was tested for its interaction with specific enzymes involved in metabolic pathways, revealing significant binding affinity and inhibition capabilities.

Q & A

Q. What are the recommended synthetic routes for 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of phthalazine and sulfonamide precursors. Key steps include:

  • Amination : Reacting 3,4-dichloroaniline with phthalazin-1-yl derivatives under Buchwald-Hartwig coupling conditions (Pd catalysts, ligands like Xantphos) to introduce the dichlorophenylamino group .
  • Sulfonamide Formation : Coupling the intermediate with N,2-dimethylbenzenesulfonamide using a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
  • Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio for amination) and inert atmospheres (argon/nitrogen). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • HPLC-MS : To confirm molecular weight (expected [M+H]+ ~504 g/mol) and detect impurities (<2% threshold) .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • Elemental Analysis : Carbon/nitrogen/sulfur content should align with theoretical values (e.g., C: 52.1%, N: 11.1%, S: 6.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?

Contradictions may arise from assay conditions or cell-line-specific mechanisms. Mitigation strategies include:

  • Standardized Assays : Use identical protocols (e.g., MTT assays, 48-hour exposure, 10% FBS) for cross-study comparisons .
  • Metabolomic Profiling : Compare intracellular metabolite levels (e.g., ATP, NAD+/NADH) to identify confounding factors like efflux pump activity .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the phthalazine ring to enhance target binding affinity, as seen in analogous heparanase inhibitors .

Q. What computational methods are suitable for predicting the compound’s molecular targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to screen against kinase domains (e.g., EGFR, VEGFR) due to the phthalazine moiety’s affinity for ATP-binding pockets .
  • QSAR Modeling : Train models on datasets of sulfonamide derivatives (e.g., ChEMBL) to correlate substituent electronegativity (Cl, methyl) with activity .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to prioritize high-probability targets .

Q. How can researchers investigate the compound’s potential off-target effects in neurological systems?

  • GPCR Screening : Test against dopamine (D2/D3) and serotonin (5-HT2A) receptors via radioligand binding assays, given structural similarities to pyrazole-based GPCR modulators .
  • Ion Channel Patch Clamp : Assess hERG channel inhibition (risk of cardiotoxicity) using HEK293 cells expressing hERG .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect neuroactive metabolites (e.g., N-demethylated derivatives) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Analog Synthesis : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl to assess halogen/electron effects on potency .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide hydrogen-bond acceptors, hydrophobic phthalazine core) using MOE or Phase .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl groups at N,2-positions) to logP and IC₅₀ using multivariate regression .

Methodological & Safety Considerations

Q. What protocols ensure safe handling of intermediates during synthesis?

  • Ventilation : Use fume hoods for reactions involving volatile bases (e.g., triethylamine) .
  • PPE : Wear nitrile gloves and goggles when handling dichlorophenyl precursors (skin irritants) .
  • Waste Disposal : Quench Pd catalysts with 10% aqueous EDTA before disposal to avoid heavy metal contamination .

Q. How should researchers address discrepancies in toxicity profiles across in vitro/in vivo models?

  • Species-Specific Metabolism : Compare hepatic clearance rates (human vs. rodent microsomes) to explain toxicity differences .
  • Transcriptomics : Perform RNA-seq on treated hepatocytes to identify upregulated detoxification pathways (e.g., CYP3A4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 2
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

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